S 38093 Exhibits 30-Fold Higher Sigma-1 Receptor Affinity vs. H3, a Differentiating Feature from Highly H3-Selective Antagonists
S 38093 demonstrates an approximately 30-fold higher binding affinity for the sigma-1 receptor relative to its histamine H3 receptor affinity [1]. This contrasts sharply with highly H3-selective antagonists such as GSK189254 and JNJ-5207852, which exhibit minimal sigma-1 receptor engagement [2]. The dual affinity profile is a key differentiator for S 38093.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-1 Ki approximately 30-fold lower (higher affinity) than H3 Ki |
| Comparator Or Baseline | GSK189254: H3 pKB 9.9 ± 0.3, minimal sigma-1 affinity; JNJ-5207852: similar H3 selectivity profile |
| Quantified Difference | ~30-fold preferential binding to sigma-1 over H3 for S 38093; GSK189254 and JNJ-5207852 show >100-fold selectivity for H3 over sigma-1 |
| Conditions | In vitro radioligand binding assays using recombinant human receptors |
Why This Matters
The sigma-1 receptor component contributes to S 38093's procognitive and anti-hyperalgesic effects at low doses, offering a distinct mechanism compared to pure H3 antagonists.
- [1] Panayi, F., Sors, A., Bert, L., Favale, D., Nosjean, O., Audinot, V., ... & Lestage, P. (2017). In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist. European Journal of Pharmacology, 803, 11-23. View Source
- [2] Riddy, D. M., Cook, A. E., Diepenhorst, N. A., Bosnyak, S., Brady, R., Mannoury la Cour, C., ... & Christopoulos, A. (2019). Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists. Neuropharmacology, 144, 244-255. View Source
